BAY-1895344

Catalog No.
S520491
CAS No.
1876467-74-1
M.F
C20H21N7O
M. Wt
375.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BAY-1895344

CAS Number

1876467-74-1

Product Name

BAY-1895344

IUPAC Name

(3R)-3-methyl-4-[4-(2-methylpyrazol-3-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridin-2-yl]morpholine

Molecular Formula

C20H21N7O

Molecular Weight

375.4 g/mol

InChI

InChI=1S/C20H21N7O/c1-13-12-28-10-9-27(13)18-11-15(17-5-8-23-26(17)2)14-3-6-21-20(19(14)24-18)16-4-7-22-25-16/h3-8,11,13H,9-10,12H2,1-2H3,(H,22,25)/t13-/m1/s1

InChI Key

YBXRSCXGRPSTMW-CYBMUJFWSA-N

SMILES

CC1COCCN1C2=NC3=C(C=CN=C3C4=CC=NN4)C(=C2)C5=CC=NN5C

Solubility

Soluble in DMSO

Synonyms

BAY-1895344 HCl; BAY 1895344 HCl; BAY1895344 HCl

Canonical SMILES

CC1COCCN1C2=NC3=C(C=CN=C3C4=CC=NN4)C(=C2)C5=CC=NN5C

Isomeric SMILES

C[C@@H]1COCCN1C2=NC3=C(C=CN=C3C4=CC=NN4)C(=C2)C5=CC=NN5C

Description

The exact mass of the compound Elimusertib is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of DNA Damage Response Pathway

Elimusertib belongs to a class of drugs called Ataxia Telangiectasia and Rad3-related (ATR) inhibitors. Cells rely on the DNA damage response (DDR) pathway to repair damage caused by factors like radiation or replication errors. ATR plays a crucial role in this pathway by halting cell cycle progression and initiating DNA repair mechanisms []. Elimusertib works by specifically inhibiting ATR, thereby potentially causing cancer cells with replication stress to die.

Combination Therapy for Enhanced Efficacy

Research suggests that Elimusertib might be more effective when combined with other cancer therapies. For instance, studies have explored its use alongside radiotherapy (RT) to improve the effectiveness of RT in treating tumors []. The rationale behind this combination lies in the potential for Elimusertib to prevent cancer cells from repairing DNA damage caused by RT, leading to increased cell death.

BAY-1895344, also known as Elimusertib, is a small molecule inhibitor specifically targeting the ataxia-telangiectasia and Rad3-related protein kinase (ATR). This compound is notable for its oral bioavailability and has been developed for the treatment of various cancers, particularly those with deficiencies in DNA damage repair mechanisms. It has shown promise in preclinical studies for its ability to enhance the efficacy of DNA-damaging therapies by increasing tumor cell sensitivity to these treatments.

ATR plays a crucial role in DNA damage repair through a process called homologous recombination repair (HRR) []. Elimusertib acts by inhibiting ATR, thereby impairing the cell's ability to repair double-stranded DNA breaks. This can lead to replication stress and ultimately cell death in cancer cells that are particularly reliant on HRR for survival [, ].

The primary chemical reaction involving BAY-1895344 is its binding to the ATR kinase, which inhibits its activity. This inhibition disrupts the cellular response to DNA damage, leading to increased apoptosis in cancer cells. The mechanism of action includes:

  • Inhibition of ATR Kinase: BAY-1895344 competes with ATP for binding to the ATR active site, effectively blocking its phosphorylation activity.
  • Synergistic Effects with Chemotherapy: When combined with DNA-damaging agents such as radiation or certain chemotherapeutics, BAY-1895344 enhances the cytotoxic effects on tumor cells, leading to improved therapeutic outcomes.

BAY-1895344 exhibits significant biological activity against various cancer cell lines. In vitro studies have demonstrated that it can inhibit cell proliferation in several types of tumors, including:

  • Colorectal cancer (IC50 values of 0.16 µM for HT-29 cells)
  • B lymphoma (IC50 value of 0.009 µM for SU-DHL-8 cells)

In vivo studies have shown that BAY-1895344 has dose-dependent antitumor activity, correlating with plasma exposure and increased DNA damage in tumor tissues. Clinical trials have confirmed its potential efficacy as a monotherapy and in combination with other treatments for patients with advanced solid tumors .

The synthesis of BAY-1895344 involves multiple steps typically including:

  • Formation of Key Intermediates: The initial steps focus on creating specific intermediates through reactions such as alkylation and acylation.
  • Cyclization Reactions: These intermediates undergo cyclization to form the core structure of the ATR inhibitor.
  • Final Modifications: The final steps involve purification and crystallization to yield BAY-1895344 in a suitable form for pharmacological testing.

The precise details of these synthetic routes are proprietary but are designed to ensure high purity and bioavailability.

BAY-1895344 is primarily being investigated for its applications in oncology, particularly for:

  • Treatment of Solid Tumors: Its role as an ATR inhibitor makes it a candidate for treating tumors with DNA repair deficiencies.
  • Combination Therapy: It is being tested in combination with other cancer therapies to enhance their effectiveness, particularly in cases where traditional therapies have failed.

Clinical trials are ongoing to evaluate its safety, tolerability, and pharmacokinetic profiles in patients with various malignancies .

Interaction studies have revealed that BAY-1895344 can significantly enhance the effects of other therapeutic agents. Key findings include:

  • Increased Radiosensitivity: In preclinical models, BAY-1895344 has been shown to increase radiosensitivity in tumors, suggesting it may be beneficial when used alongside radiation therapy.
  • Synergistic Effects with Chemotherapeutics: Combination treatments have demonstrated improved antitumor activity compared to monotherapy, indicating potential pathways for clinical application .

When comparing BAY-1895344 to other ATR inhibitors or related compounds, several key differences emerge:

Compound NameMechanism of ActionUnique Features
BAY-1895344ATR Kinase InhibitionOral bioavailability; potent against specific cancers
VE-821ATR Kinase InhibitionPrimarily used in research settings; less potent
AZD6738ATR Kinase InhibitionAdvanced clinical trials; broader application scope
M6620ATR Kinase InhibitionFocus on hematological malignancies; less selective

BAY-1895344 stands out due to its superior potency and specificity against certain cancer types along with favorable pharmacokinetic properties that facilitate oral administration.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

375.18075832 g/mol

Monoisotopic Mass

375.18075832 g/mol

Heavy Atom Count

28

Appearance

Yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7N13IK9LNH

Wikipedia

(3R)-3-methyl-4-[4-(2-methylpyrazol-3-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridin-2-yl]morpholine

Dates

Modify: 2023-08-15

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